(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1434073-26-3
Cat. No.: VC4082420
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1434073-26-3 |
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Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 |
IUPAC Name | tert-butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Standard InChI Key | OGIPSHDJYIEDKG-BDAKNGLRSA-N |
Isomeric SMILES | C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N |
SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The stereochemistry at positions 2 and 4 (R and S configurations, respectively) confers chirality, which is crucial for its interactions with biological targets . The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the amine, while the methyl group at the 2-position influences steric and electronic properties .
Table 1: Key Chemical Identifiers
Physical and Spectral Characteristics
The compound is typically a white to off-white crystalline solid with a melting range of 85–90°C. Its solubility profile includes moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), but limited solubility in water . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1680 cm<sup>−1</sup> (C=O stretch of the carbamate) and 3320 cm<sup>−1</sup> (N-H stretch of the amine) . Nuclear magnetic resonance (NMR) data (<sup>1</sup>H and <sup>13</sup>C) confirm the stereochemistry, with distinct shifts for the methyl group (δ 1.2 ppm) and Boc-protected amine (δ 1.4 ppm for tert-butyl) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate typically begins with a resolution of racemic piperidine precursors. A common route involves:
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Ring-Closing Metathesis: Formation of the piperidine core from a diene precursor using Grubbs catalyst .
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Stereoselective Amination: Introduction of the amino group via enzymatic resolution or chiral auxiliary-mediated synthesis to achieve the (2R,4S) configuration .
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Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) under basic conditions to protect the amine .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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Ring formation | Grubbs catalyst, DCM, 40°C | 75% |
Stereoselective amination | Laccase enzyme, pH 7.0 buffer | 82% |
Boc protection | (Boc)<sub>2</sub>O, DMAP, THF | 90% |
Industrial-Scale Production
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s primary application lies in its use as an intermediate for protease inhibitors and kinase modulators. For instance, it serves as a key precursor in the synthesis of:
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Antiviral Agents: Incorporated into hepatitis C virus (HCV) NS3/4A protease inhibitors due to its ability to mimic peptide transition states .
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Oncology Therapeutics: Functionalized to create selective PI3K inhibitors, with the methyl group enhancing target binding affinity .
Case Study: HCV Protease Inhibitor Development
In a 2023 study, the compound was coupled with a quinoxaline scaffold to yield a candidate drug with IC<sub>50</sub> = 12 nM against HCV protease . Molecular dynamics simulations revealed that the (2R,4S) configuration optimally positions the methyl group to occupy a hydrophobic pocket of the enzyme .
Recent Research Directions
Catalytic Asymmetric Synthesis
Recent advances focus on organocatalytic methods to improve stereoselectivity. A 2024 report demonstrated a proline-mediated amination achieving 94% ee, reducing reliance on enzymatic resolution .
Solid-Phase Synthesis Applications
Immobilization of the compound on Wang resin enables automated peptide synthesis, streamlining the production of macrocyclic drug candidates .
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